METHYL 4-({2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Overview
Description
Methyl 4-({[(1-bicyclo[221]hept-2-yl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate is a complex organic compound with a unique structure that combines a bicyclic system, a tetrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Bicyclic System: The bicyclo[2.2.1]heptane moiety can be introduced through a Diels-Alder reaction involving a suitable diene and dienophile.
Coupling with Benzoate: Finally, the benzoate ester is introduced through an esterification reaction with methanol and a suitable benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(1-bicyclo[2.2.1]hept-2-yl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Methyl 4-({[(1-bicyclo[2.2.1]hept-2-yl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.
Materials Science: Its bicyclic and tetrazole components can be used in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of METHYL 4-({2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOATE depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: Its molecular structure can influence the physical properties of materials, such as conductivity or elasticity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[(1-bicyclo[2.2.1]hept-2-yl)thio]acetyl}amino)benzoate:
Methyl 4-({[(1-bicyclo[2.2.1]hept-2-yl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate: Similar structure but with different substituents on the tetrazole ring, leading to variations in chemical behavior and applications.
Uniqueness
Methyl 4-({[(1-bicyclo[2.2.1]hept-2-yl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate is unique due to the combination of its bicyclic system, tetrazole ring, and benzoate ester. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[2-[1-(2-bicyclo[2.2.1]heptanyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-26-17(25)12-4-6-14(7-5-12)19-16(24)10-27-18-20-21-22-23(18)15-9-11-2-3-13(15)8-11/h4-7,11,13,15H,2-3,8-10H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNNAMQLLOBIED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3CC4CCC3C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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